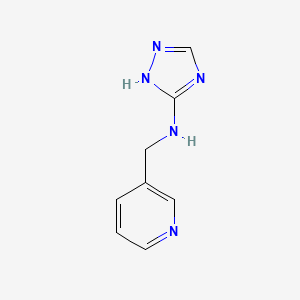

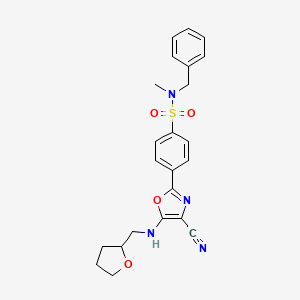

N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine” is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The specific physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications

L-Proline and Triazole Derivatives in Organic Chemistry

L-proline, a natural amino acid, is highlighted for its role as an organocatalyst in various asymmetric syntheses, including the synthesis of heterocyclic skeletons like quinoxalines, pyridine, and quinazolines. This review underlines L-proline's significance in organic chemistry, emphasizing its role as a 'Green catalyst' (Thorat et al., 2022). Additionally, triazole compounds, particularly 1,2,4-triazole, have garnered attention for their antiseizure therapeutic potential. The review systematically covers the research on triazole derivatives as antiseizure agents, underscoring the distinctive niche 1,2,4-triazole occupies in medicinal chemistry due to its array of properties and bioactivities (Wang et al., 2022).

Quinoline Motifs and Heterocyclic Chemistry

Quinoline, known for its broad spectrum of bioactivity, has been extensively researched for its medicinal potential. The review sheds light on the recent advances in quinoline chemistry and its pharmacological applications, highlighting its efficacies for future drug development (Ajani et al., 2022). Moreover, a systematic review of the catalytic synthesis of 1,3-oxazole derivatives offers a comprehensive understanding of the metal-dependent synthesis of this heterocyclic compound. The review emphasizes the wide range of applications of 1,3-oxazole in medicinal, pharmaceutical, agrochemical, and material sciences (Shinde et al., 2022).

Therapeutic and Biological Applications

The review on butylphthalide (NBP) comprehensively summarizes its application in neurologic diseases, detailing its pharmacological mechanisms and the increasing clinical research focused on NBP. NBP is recognized for its diverse therapeutic effects, including improving symptoms in epilepsy, cerebral edema, and cognitive function impairments caused by acute carbon monoxide poisoning (Chen et al., 2019). In addition, the review on pharmacogenomics of triazole antifungal agents provides insights into the influence of genetics on drug disposition and efficacy of this class of drugs, highlighting the need for further research in this field (Amsden & Gubbins, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-7(4-9-3-1)5-10-8-11-6-12-13-8/h1-4,6H,5H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJQXLYKOGTVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320534 | |

| Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822050 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

200431-98-7 | |

| Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)

![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)

![1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2569051.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2569057.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2569061.png)

![Tert-butyl 2-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2569068.png)

![2-(2,4-Difluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2569070.png)